Biochemical HPK1 Inhibition Potency: Sub-10 nM IC50 Outperforms Early Research-Grade Inhibitors
ZYF0033 demonstrates an IC50 of less than 10 nM for HPK1 inhibition in a biochemical assay measuring MBP protein phosphorylation, placing it among the most potent HPK1 inhibitors reported . In contrast, early HPK1 inhibitors such as ISR-05 and ISR-03 exhibit IC50 values of 24.2 ± 5.07 µM and 43.9 ± 0.134 µM, respectively, representing a >2,400-fold difference in potency [1]. While more recent optimized inhibitors like compound 24 achieve comparable potency (IC50 = 10.1 nM), ZYF0033's potency is matched by a distinct chemical scaffold that may offer different selectivity profiles [2].
| Evidence Dimension | HPK1 biochemical inhibition potency |
|---|---|
| Target Compound Data | IC50 < 10 nM |
| Comparator Or Baseline | ISR-05 (IC50 = 24.2 µM); ISR-03 (IC50 = 43.9 µM) |
| Quantified Difference | >2,400-fold improvement over ISR-05 |
| Conditions | Phosphorylation inhibition of MBP protein |
Why This Matters
Procurement decisions should prioritize compounds with validated sub-10 nM potency to ensure robust target engagement at low concentrations, minimizing off-target effects and conserving compound for extensive in vivo studies.
- [1] Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (n.d.). Scholar CNKI. Retrieved April 15, 2026, from https://scholar-cnki-net-443.webvpn.imac.edu.cn View Source
- [2] Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (n.d.). Scholar CNKI. Retrieved April 15, 2026, from https://scholar-cnki-net-443.webvpn.imac.edu.cn View Source
